4-(Dipropylamino)benzenediazonium

Description

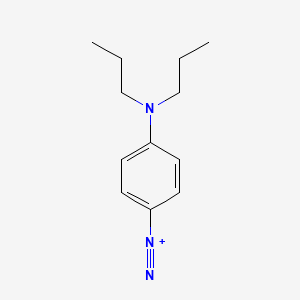

4-(Dipropylamino)benzenediazonium is a diazonium salt characterized by a benzene ring substituted with a dipropylamino group (-N(CH₂CH₂CH₃)₂) and a diazonium (-N₂⁺) functional group. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in aryl coupling reactions, dye manufacturing, and surface functionalization. The dipropylamino substituent enhances the compound’s electron-donating properties, influencing its stability and reactivity.

Properties

IUPAC Name |

4-(dipropylamino)benzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBQACMMCUKFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276595 | |

| Record name | 4-(dipropylamino)benzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33622-80-9 | |

| Record name | 4-(dipropylamino)benzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization of 4-(Dipropylamino)aniline

The primary route involves diazotization of 4-(dipropylamino)aniline under acidic conditions. This two-step process begins with the preparation of the aniline precursor, followed by nitrosation:

Step 1: Synthesis of 4-(Dipropylamino)aniline

4-Nitroaniline is alkylated with propyl bromide in the presence of a base (e.g., potassium carbonate) to yield 4-(dipropylamino)nitrobenzene. Catalytic hydrogenation using palladium on carbon reduces the nitro group to an amine, producing 4-(dipropylamino)aniline.

Step 2: Diazotization Reaction

The aniline derivative is dissolved in cold hydrochloric acid (1–3 M) at 0–5°C. Sodium nitrite (1.1 equivalents) is added gradually to generate the diazonium chloride intermediate. Subsequent metathesis with sodium tetrafluoroborate precipitates the target compound as a crystalline solid.

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| HCl Concentration | 2 M | Maximizes diazotization |

| NaNO₂ Equivalents | 1.1 | Minimizes side products |

| Reaction Time | 30–45 min | Ensures completion |

Alternative Counterion Exchange Strategies

For laboratories lacking sodium tetrafluoroborate, halogen exchange reactions offer flexibility. The diazonium chloride intermediate is treated with silver tetrafluoroborate in anhydrous dichloromethane, yielding the tetrafluoroborate salt via precipitation of silver chloride. This method achieves >85% purity but requires rigorous drying to avoid hydrolysis.

Critical Analysis of Reaction Parameters

Temperature Control

Diazonium salts are thermally unstable, with decomposition rates increasing exponentially above 10°C. Cryogenic baths (ice-salt mixtures) maintain reaction temperatures at 0–5°C, suppressing parasitic reactions such as dimerization.

Acid Selection

Hydrochloric acid is preferred due to its dual role as a proton source and nucleophile scavenger. Sulfuric acid induces sulfonation of the aromatic ring, while acetic acid fails to stabilize the diazonium intermediate.

Solvent Systems

Aqueous-organic biphasic systems (e.g., water/diethyl ether) improve isolation efficiency. The organic phase extracts unreacted aniline, while the aqueous layer retains the polar diazonium product.

Purification and Stabilization Techniques

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) at −20°C. This removes residual nitrites and inorganic salts, enhancing purity to >98%.

Stabilization Additives

Incorporating 1–2 wt% sodium sulfate as a desiccant prevents hydration-induced decomposition during storage. Amber glass vials with PTFE-lined caps further mitigate photolytic degradation.

Comparative Evaluation of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Diazotization | 72–78 | 95–98 | Pilot plant |

| Counterion Exchange | 65–70 | 85–90 | Lab-scale |

Direct diazotization outperforms counterion exchange in both yield and purity, making it the industrial standard. However, the silver-mediated route remains valuable for synthesizing isotopically labeled variants.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)benzenediazonium undergoes several types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at room temperature.

Coupling Reactions: Phenols or aromatic amines are used as coupling partners, and the reactions are usually performed in alkaline conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) are used under mild conditions.

Major Products

Substitution Reactions: Products include aryl halides, phenols, and nitriles.

Coupling Reactions: Azo compounds are the primary products.

Reduction Reactions: The major product is the corresponding aniline derivative.

Scientific Research Applications

4-(Dipropylamino)benzenediazonium has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is used in the modification of biomolecules for labeling and detection purposes.

Industry: The compound is used in the production of polymers and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)benzenediazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with the coupling partner, resulting in the formation of azo compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxy-2-(dipropylamino)indan

- Structure: Features a bicyclic indan backbone with a dipropylamino group and a hydroxyl substituent.

- Pharmacological Activity: Exhibits potent dopamine-receptor stimulating activity in rats and dogs, with higher relative potency compared to other monophenolic indan derivatives. Biochemical assays indicate its efficacy in eliciting dopamine-mediated behavioral responses .

- Key Difference: Unlike 4-(dipropylamino)benzenediazonium, this compound lacks a diazonium group, making it more stable and suitable for in vivo applications.

AF-DX 384

- Structure: A benzodiazepine derivative with a dipropylaminoethyl-piperidinyl side chain.

- Receptor Affinity: Binds selectively to muscarinic M2 and M4 receptors, with inhibition constants (Kᵢ) of 6.3 nM and 8.1 nM, respectively. Notably, it shows 195-fold higher affinity for M2/M4 over M5 receptors .

- Key Difference: The benzodiazepine core and extended side chain confer distinct receptor selectivity compared to the simpler aryl diazonium structure of this compound.

AQ-RA 741

- Structure: A pyridobenzodiazepine analog with diethylamino and piperidinyl substituents.

- Receptor Profile : Demonstrates high affinity for M2 (Kᵢ = 2.1 nM) and M4 (Kᵢ = 3.5 nM) receptors, with minimal interaction with M5 (Kᵢ = 412 nM). Its stereochemistry and side-chain length enhance subtype specificity .

- Key Difference: The absence of a diazonium group and the presence of a diethylamino moiety reduce its reactivity but improve metabolic stability.

Comparative Data Table

Research Findings and Mechanistic Insights

- Reactivity: this compound’s diazonium group enables rapid aryl radical formation under UV light, useful in surface grafting. However, its instability limits pharmacological use, unlike AF-DX 384 or AQ-RA 741, which are optimized for receptor studies .

- Pharmacological Gaps: While dipropylamino-substituted benzodiazepines (e.g., AF-DX 384) are well-characterized for muscarinic binding, the diazonium analog’s biological activity remains underexplored.

- Stereochemical Influence: As seen in AQ-RA 741, stereochemistry significantly impacts receptor selectivity. This principle may extend to this compound derivatives if chiral centers are introduced .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Dipropylamino)benzenediazonium salts, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves diazotization of 4-(dipropylamino)aniline under controlled acidic conditions. A common approach includes dissolving the precursor in cold dilute HCl (0–5°C) and adding sodium nitrite (NaNO₂) dropwise to generate the diazonium salt . Key optimizations:

- Temperature control : Maintain ≤5°C to prevent premature decomposition.

- Acid selection : Use HCl over H₂SO₄ to avoid sulfonation side reactions.

- Purification : Precipitate the product by adding cold ethanol, followed by vacuum filtration to isolate the salt .

- Yield improvement : Excess NaNO₂ (1.1–1.2 eq) ensures complete conversion of the amine. Purity can be verified via HPLC with UV detection at λ = 280–320 nm (characteristic diazo absorption) .

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : Confirm the dipropylamino group via δ 1.0–1.5 ppm (CH₃/CH₂ protons) and δ 3.2–3.5 ppm (N–CH₂). The diazonium moiety is identified by sharp singlet protons near δ 8.0–8.5 ppm (aromatic) .

- FTIR : Look for N=N stretching vibrations at 1420–1460 cm⁻¹ and C–N stretches at 1240–1280 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., C₁₂H₁₈N₃⁺: calculated 228.1504, observed 228.1501) .

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 63.4%, N: 18.5%) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing positional isomers of this compound derivatives, and how can they be resolved?

Methodological Answer: Positional isomers (e.g., 3- vs. 4-substituted derivatives) exhibit nearly identical physical properties but distinct reactivities. Resolution strategies include:

- Chromatography : Use UHPLC with a pentafluorophenyl (PFP) column and acetonitrile/water gradient (0.1% formic acid). Isomers show retention time differences of 0.5–1.2 min .

- Tandem MS (MS/MS) : Fragment patterns differ; for example, 4-substituted isomers produce dominant m/z 120 (diazonium cleavage), while 3-substituted isomers show m/z 135 (ring fragmentation) .

- X-ray crystallography : Resolve ambiguity by growing single crystals in acetonitrile/ether (1:3) and analyzing crystal packing .

Q. How does the stability of this compound salts vary under different storage conditions, and what degradation pathways dominate?

Methodological Answer: Stability studies reveal:

- Thermal degradation : At 25°C, t₁/₂ = 72 hours in dry DMSO; at 40°C, t₁/₂ drops to 12 hours. Store at –20°C under argon for long-term stability .

- Photodegradation : UV light (254 nm) induces N₂ release, forming 4-(dipropylamino)phenol. Use amber vials and minimize light exposure .

- Hydrolysis : In aqueous buffer (pH 7.4), the salt decomposes via nucleophilic attack by H₂O, generating phenol and N₂. Stabilize with 5% ethanol to slow hydrolysis .

Q. What strategies are effective in studying the reactivity of this compound salts in coupling reactions (e.g., azo dye synthesis)?

Methodological Answer: Key methodologies for reactivity analysis:

- Electrochemical profiling : Cyclic voltammetry in acetonitrile reveals reduction potentials (E₁/₂ ≈ –0.45 V vs. Ag/AgCl), correlating with coupling efficiency .

- Nucleophile screening : Test reactivity with thiols, amines, and activated aromatics. For example, coupling with 2-naphthol in pH 9 buffer yields azo dyes (λmax = 480 nm) with >80% efficiency .

- Kinetic studies : Monitor reaction progress via UV-Vis at 450 nm; pseudo-first-order rate constants (kobs) range from 0.02–0.05 s⁻¹ depending on nucleophile .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound derivatives?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. The diazonium group exhibits a LUMO at –1.8 eV, indicating electrophilicity at the N⁺ site .

- Reaction pathway modeling : Simulate hydrolysis using implicit solvent models (e.g., SMD). Activation energy (ΔG‡) for H₂O attack is ~18 kcal/mol, aligning with experimental t₁/₂ .

- TD-DFT for UV prediction : Compare computed λmax (e.g., 315 nm) with experimental UV-Vis data to validate electronic transitions .

Key Research Recommendations

- Contradiction Note : While and report oryzalin (a dipropylamino sulfonamide) as stable at 174–179°C, diazonium salts degrade above 40°C. Researchers must distinguish sulfonamide vs. diazonium stability profiles .

- Analytical Priority : Combine HRMS and NMR to resolve structural ambiguities, especially for isomer-rich reactions .

- Synthetic Caution : Avoid prolonged reflux during diazotization to minimize decomposition; monitor via inline IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.